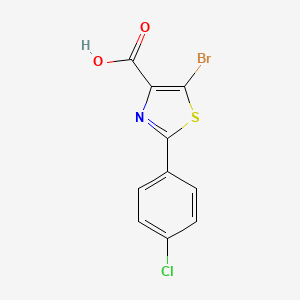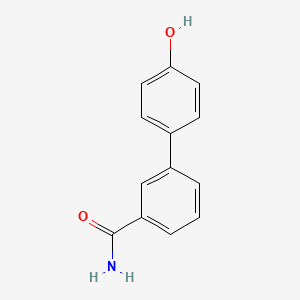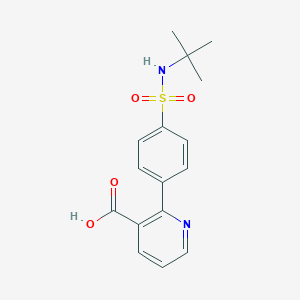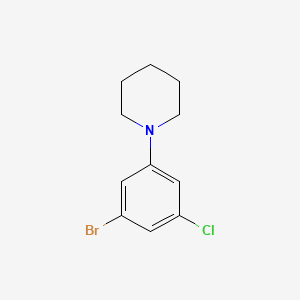
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride
Übersicht
Beschreibung
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as CP-1-DZ-HCl, is a cyclopentyl-based diazepane derivative. It is a synthetic compound that has been studied for its potential applications in medical research and drug discovery. CP-1-DZ-HCl has been found to possess various biochemical and physiological effects, and has been studied in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is often used in the development of new pharmaceuticals due to its unique chemical structure. It can serve as a precursor or an intermediate in the synthesis of various drugs. Its role in modulating biological pathways can be pivotal in the discovery of treatments for diseases that involve neurotransmitter regulation, given its diazepane moiety which is known to interact with central nervous system receptors .
Material Science
In material science, this compound’s robust cyclopentyl group could be utilized in the creation of new polymers with enhanced durability. Its incorporation into polymer chains can potentially improve the thermal stability and mechanical properties of materials, which is crucial for high-performance applications .
Catalysis
The compound’s structural complexity allows it to act as a ligand in catalytic processes. It can bind to metals and facilitate reactions that are essential in industrial chemistry, such as hydrogenation or carbon-carbon bond formation, which are fundamental in creating complex organic molecules .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods. Its well-defined structure and properties make it an excellent candidate for use in mass spectrometry and chromatography to identify and quantify unknown substances .
Neuroscience Research
The diazepane ring in the compound suggests potential applications in neuroscience research. It could be used to study the function of neurotransmitters or to develop agents that can cross the blood-brain barrier, which is a significant challenge in the treatment of neurological disorders .
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for the development of new pesticides or fertilizers. Its chemical framework might interact with biological systems in plants, providing new ways to enhance growth or protect crops from pests .
Environmental Science
This compound could also be used in environmental science to study pollution degradation processes. Its potential to form stable intermediates might help in understanding the breakdown of pollutants and contribute to the development of more efficient waste treatment methods .
Biochemistry
Lastly, in biochemistry, the compound could be instrumental in enzyme inhibition studies. Its structure could mimic certain substrates or bind to active sites, thereby providing insights into enzyme mechanisms and aiding in the design of inhibitors that could regulate metabolic pathways .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-(1,4-diazepan-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-11-4-1-2-5-11)14-8-3-6-13-7-9-14;/h11,13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYMJLNJXFXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



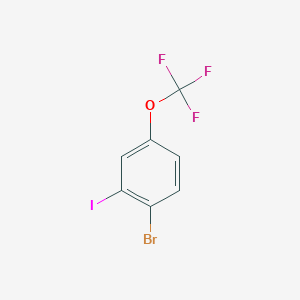
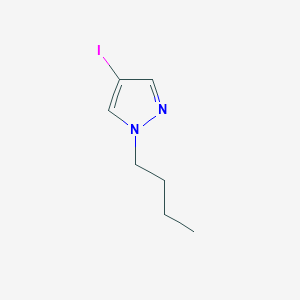
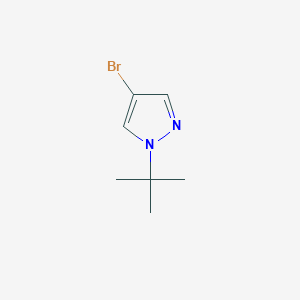
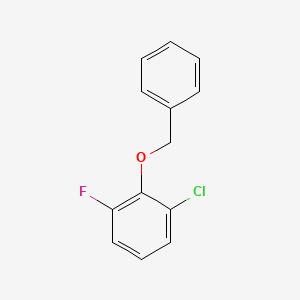
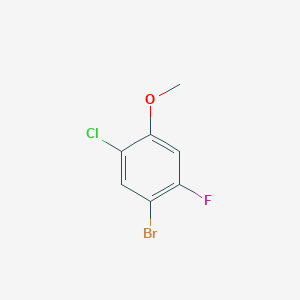
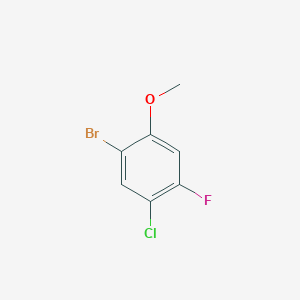
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)


